Calcitonin(chicken)(9ci)
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Overview
Description
Calcitonin (chicken) (9ci) is a peptide hormone primarily associated with maintaining calcium homeostasis. It is synthesized as procalcitonin in the ultimobranchial gland of avian species and secreted in response to hypercalcemia . Calcitonin inhibits osteoclastic resorption of calcium from bone and increases the excretion of calcium ions in the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcitonin (chicken) (9ci) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of calcitonin (chicken) (9ci) involves recombinant DNA technology. The gene encoding calcitonin is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Calcitonin (chicken) (9ci) undergoes various chemical reactions, including:
Oxidation: The methionine residues in calcitonin can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized calcitonin, reduced calcitonin, and calcitonin analogs with modified amino acid sequences .
Scientific Research Applications
Calcitonin (chicken) (9ci) has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium homeostasis and bone metabolism.
Medicine: Explored as a therapeutic agent for conditions such as osteoporosis and hypercalcemia.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide research.
Mechanism of Action
Calcitonin (chicken) (9ci) exerts its effects by binding to the calcitonin receptor (CTR) on osteoclasts, inhibiting their activity and reducing bone resorption . This interaction activates the cAMP/PKA and MAPK/ERK signaling pathways, leading to decreased osteoclast motility and induction of a quiescent state . Additionally, calcitonin increases calcium excretion in the kidneys by enhancing the activity of renal calcium channels .
Comparison with Similar Compounds
Similar Compounds
Salmon Calcitonin: Shares structural similarities with chicken calcitonin but has higher potency in biological assays.
Human Calcitonin: Similar in function but differs in amino acid sequence and potency.
Calcitonin Gene-Related Peptide (CGRP): A related peptide with distinct physiological roles, including vasodilation and pain transmission.
Uniqueness
Calcitonin (chicken) (9ci) is unique due to its specific amino acid sequence and its origin from avian species. It serves as a valuable model for studying calcitonin’s role in calcium homeostasis and bone metabolism in non-mammalian vertebrates .
Properties
Molecular Formula |
C145H240N42O46S2 |
---|---|
Molecular Weight |
3371.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-7-[(1R)-1-hydroxyethyl]-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C145H240N42O46S2/c1-66(2)48-89(173-139(228)111(72(13)14)182-136(225)100-64-235-234-63-82(148)119(208)161-74(16)118(207)176-97(60-188)134(223)171-93(52-70(9)10)130(219)178-99(62-190)135(224)185-114(77(19)193)142(231)179-100)120(209)157-58-106(199)162-83(28-21-23-43-146)121(210)168-92(51-69(7)8)129(218)177-98(61-189)133(222)166-86(37-40-103(149)196)123(212)164-88(39-42-108(201)202)124(213)170-91(50-68(5)6)128(217)172-94(54-80-56-154-65-159-80)131(220)163-84(29-22-24-44-147)122(211)169-90(49-67(3)4)127(216)165-87(38-41-104(150)197)126(215)184-113(76(18)192)141(230)175-96(53-79-33-35-81(195)36-34-79)143(232)187-47-27-32-102(187)137(226)167-85(30-25-45-155-145(152)153)125(214)183-112(75(17)191)140(229)174-95(55-109(203)204)132(221)181-110(71(11)12)138(227)158-57-105(198)160-73(15)117(206)156-59-107(200)180-115(78(20)194)144(233)186-46-26-31-101(186)116(151)205/h33-36,56,65-78,82-102,110-115,188-195H,21-32,37-55,57-64,146-148H2,1-20H3,(H2,149,196)(H2,150,197)(H2,151,205)(H,154,159)(H,156,206)(H,157,209)(H,158,227)(H,160,198)(H,161,208)(H,162,199)(H,163,220)(H,164,212)(H,165,216)(H,166,222)(H,167,226)(H,168,210)(H,169,211)(H,170,213)(H,171,223)(H,172,217)(H,173,228)(H,174,229)(H,175,230)(H,176,207)(H,177,218)(H,178,219)(H,179,231)(H,180,200)(H,181,221)(H,182,225)(H,183,214)(H,184,215)(H,185,224)(H,201,202)(H,203,204)(H4,152,153,155)/t73-,74-,75+,76+,77+,78+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-,113-,114-,115-/m0/s1 |
InChI Key |
ZLUQVFUSLGBVHE-GYBXWZFDSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)[C@@H](C)O)CO)CC(C)C)CO |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO)CC(C)C)CO |
Origin of Product |
United States |
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